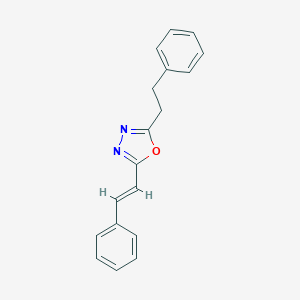
2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole is a chemical compound that has gained the attention of the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities. In
科学研究应用
2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. One of its most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including lung, breast, and colon cancer cells.
In addition to its anti-cancer activity, this compound has also been studied for its potential applications in the field of neuroscience. Studies have shown that this compound exhibits neuroprotective activity and can help prevent neuronal damage caused by oxidative stress.
作用机制
The exact mechanism of action of 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the proliferation of cancer cells by disrupting the cell cycle.
In terms of its neuroprotective activity, this compound is believed to act by reducing oxidative stress and inflammation in the brain. It is also believed to enhance the activity of antioxidant enzymes, which can help protect neurons from damage.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a number of biochemical and physiological effects. In terms of its anti-cancer activity, this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models.
In terms of its neuroprotective activity, this compound has been shown to reduce oxidative stress and inflammation in the brain, enhance the activity of antioxidant enzymes, and protect neurons from damage caused by various insults.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole in lab experiments is its potent anti-cancer and neuroprotective activity. This compound has been shown to be effective against a wide range of cancer cells and can protect neurons from damage caused by various insults.
However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer this compound to cells in culture or to animals in vivo. In addition, the synthesis of this compound is relatively complex and requires a number of steps, which can make it difficult to produce large quantities of this compound for use in experiments.
未来方向
There are a number of future directions for research on 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole. One area of research that is currently being explored is the development of new synthesis methods for this compound that are more efficient and produce higher yields.
Another area of research is the development of new derivatives of this compound that exhibit even greater anti-cancer and neuroprotective activity. These derivatives could be used to develop new drugs for the treatment of cancer and neurological diseases.
Finally, there is also a need for further research on the mechanism of action of this compound. By understanding how this compound exerts its anti-cancer and neuroprotective activity, researchers may be able to develop even more effective drugs for the treatment of these diseases.
合成方法
The synthesis of 2-(2-Phenylethyl)-5-(2-phenylvinyl)-1,3,4-oxadiazole involves the reaction of 2-phenylethylamine and cinnamic acid with thionyl chloride and sodium azide. The resulting compound is then subjected to cyclization using potassium carbonate in dimethylformamide. The yield of this synthesis method is reported to be around 60%.
属性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
2-[(E)-2-phenylethenyl]-5-(2-phenylethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O/c1-3-7-15(8-4-1)11-13-17-19-20-18(21-17)14-12-16-9-5-2-6-10-16/h1-11,13H,12,14H2/b13-11+ |
InChI 键 |
AVKXIMRDRJGDJI-ACCUITESSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)/C=C/C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)C=CC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
